
2-Quinolinecarboxamide, N-(4-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinecarboxamide, N-(4-iodophenyl)- is a chemical compound with the molecular formula C16H11IN2O It consists of a quinoline ring system with a carboxamide group at the 2-position and an N-(4-iodophenyl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-(4-iodophenyl)- typically involves the reaction of 2-quinolinecarboxylic acid with 4-iodoaniline in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-Quinolinecarboxamide, N-(4-iodophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinolinecarboxamide, N-(4-iodophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Azides, nitriles, and other substituted derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Amines.
Coupling Products: Biaryl derivatives.
Applications De Recherche Scientifique
2-Quinolinecarboxamide, N-(4-iodophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as an anticancer agent and in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Quinolinecarboxamide, N-(4-iodophenyl)- depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring system can intercalate with DNA, potentially leading to anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Quinolinecarboxamide, N-(2-iodophenyl)-
- 2-Quinolinecarboxamide, N-(4-bromophenyl)-
- 2-Quinolinecarboxamide, N-(4-chlorophenyl)-
Uniqueness
2-Quinolinecarboxamide, N-(4-iodophenyl)- is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This feature can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable tool in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
501699-01-0 |
|---|---|
Formule moléculaire |
C16H11IN2O |
Poids moléculaire |
374.17 g/mol |
Nom IUPAC |
N-(4-iodophenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C16H11IN2O/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20) |
Clé InChI |
ZRSTWMDGPAFRLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


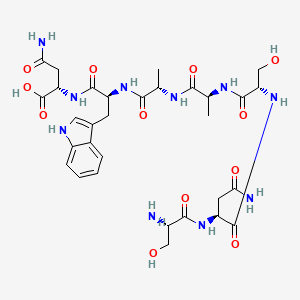

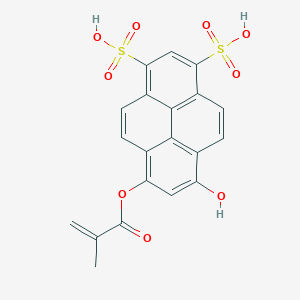

![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)
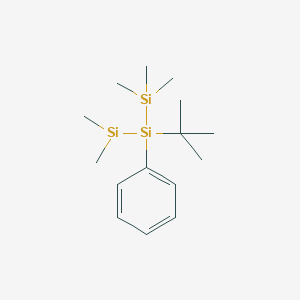

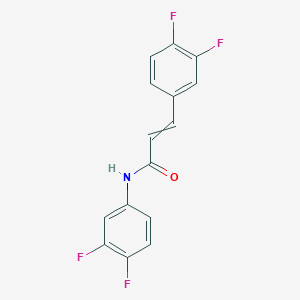
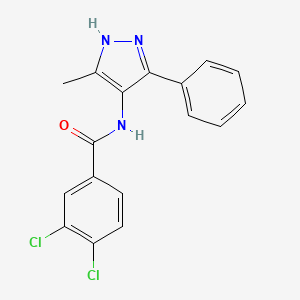

![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
